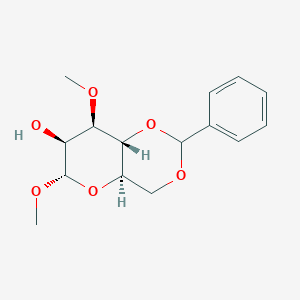

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Overview

Description

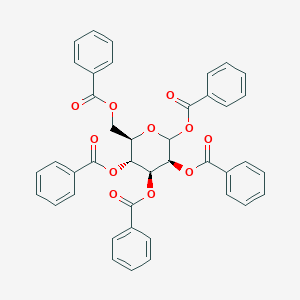

“4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside” is a partially protected carbohydrate. The synthesis of such carbohydrates involves manipulating only one type of a protecting group for a given substrate .

Synthesis Analysis

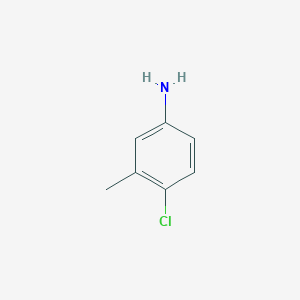

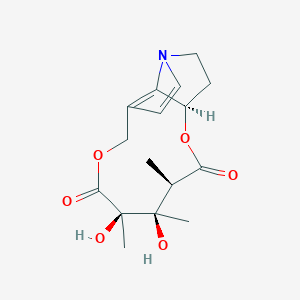

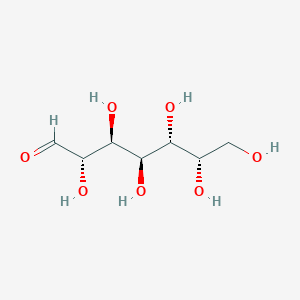

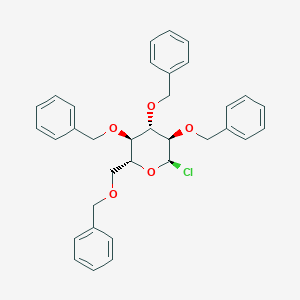

The synthesis of this compound involves the uniform protection of the unprotected starting material in a way that only one (or two) hydroxyl groups remain unprotected . In one application, 1,2:3,4-di-O-benzylidene-D-galactopyranose could be synthesized from D-galactose using benzaldehyde and ZnCl2 . The selectivity for the 4,6-O-benzylidene is restored by using 2,6-dimethylbenzaldehyde instead of benzaldehyde .Molecular Structure Analysis

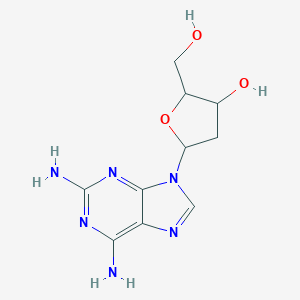

The molecular structure of this compound is characterized by the presence of a benzylidene acetal group at the 4,6-O positions of the mannopyranoside ring . This group plays a crucial role in the regioselective protection and deprotection of specific hydroxyl groups over others, which is a major challenge in carbohydrate chemistry .Chemical Reactions Analysis

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as this compound can be achieved by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H . This reaction gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure and the presence of the benzylidene acetal group at the 4,6-O positions of the mannopyranoside ring .Scientific Research Applications

Stereoselective Epoxidation

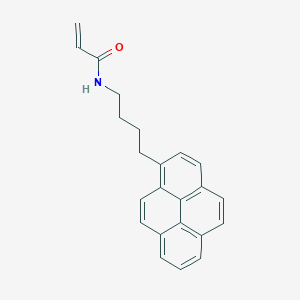

This compound has been used in stereoselective Shi-type epoxidation . Organocatalysts based on sugar skeletons have been exploited in asymmetric epoxidation to achieve enantiomerically pure epoxides . Two different endocyclic ketones derived from glucose and galactose protected with a 4,6-O-benzylidene group have been prepared and exploited for Shi-type epoxidation .

Synthesis of Iminosugars

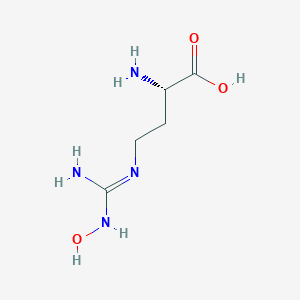

Methyl α-D-mannopyranoside, a related compound, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This work was part of a study that aimed to create a stable noeuromycin analog with a D-manno configuration .

Investigation of Binding Sites

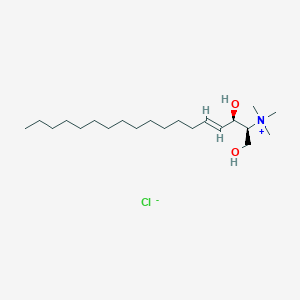

Methyl α-D-mannopyranoside has also been used in a study to investigate the primary mannose binding site of pradimicin A .

Synthesis of Crown Compounds

In order to gain information about the effect of flexibility, 4,6-di-O-ethyl-glucoside-based crown compounds were synthesized, and their efficiency was compared to the 4,6-O-benzylidene analogues .

Pharmaceutical Applications

Small ring heterocycles, such as epoxides, are present in several natural compounds and represent highly versatile building blocks, frequently involved in the synthesis of pharmaceuticals and bioactive products .

Green Chemistry

Organocatalysis has started to be one of the most valuable fields of organic synthesis to help green chemistry . The increasing demand for scaffolds in the development of new organocatalysts has spurred researchers to explore carbohydrates with distinctive characteristics, making them promising candidates for organocatalysis .

Mechanism of Action

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient and selective methods for the synthesis of partially or differentially substituted synthetic intermediates . This could further expand its utility in the field of carbohydrate chemistry.

properties

IUPAC Name |

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVHILKGUDBTH-UISBESDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)